molecular formula C24H51OP B1604894 Tris(2-ethylhexyl)phosphine oxide CAS No. 2785-32-2

Tris(2-ethylhexyl)phosphine oxide

Cat. No.: B1604894
CAS No.: 2785-32-2
M. Wt: 386.6 g/mol
InChI Key: RKJGHINMWRVRJW-UHFFFAOYSA-N
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Description

Tris(2-ethylhexyl)phosphine oxide is an organophosphorus compound with the molecular formula C24H51OP. It is a phosphine oxide derivative, characterized by the presence of three 2-ethylhexyl groups attached to a central phosphorus atom. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl)phosphine oxide is typically synthesized through the oxidation of tris(2-ethylhexyl)phosphine. The oxidation process can be carried out using hydrogen peroxide or other oxidizing agents under controlled conditions to ensure the formation of the desired phosphine oxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tris(2-ethylhexyl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tris(2-ethylhexyl)phosphine oxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tris(2-ethylhexyl)phosphine oxide involves its ability to coordinate with metal ions and form stable complexes. This coordination is facilitated by the lone pair of electrons on the phosphorus atom, which can interact with metal centers. The compound’s bulky 2-ethylhexyl groups provide steric hindrance, influencing the stability and reactivity of the formed complexes .

Comparison with Similar Compounds

Uniqueness: Tris(2-ethylhexyl)phosphine oxide is unique due to its high thermal stability and ability to form stable complexes with metal ions. Its specific structure and properties make it particularly valuable in applications requiring high stability and selective coordination .

Properties

IUPAC Name

3-[bis(2-ethylhexyl)phosphorylmethyl]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51OP/c1-7-13-16-22(10-4)19-26(25,20-23(11-5)17-14-8-2)21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJGHINMWRVRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CP(=O)(CC(CC)CCCC)CC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285444
Record name Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2785-32-2
Record name NSC41938
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Record name Tris(2-ethylhexyl)(oxo)-lambda~5~-phosphane
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Record name Tris(2-ethylhexyl)phosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Tris(2-ethylhexyl)phosphine oxide suitable for separating uranium from other metals like bismuth?

A1: this compound exhibits a strong affinity for uranium, especially in its hexavalent state (uranyl ion, UO22+). [, , ] This affinity allows TEHPO to selectively bind and extract uranium from solutions containing other metals, even when those metals are present in much higher concentrations. [] The extraction process is particularly effective when using a nitric acid solution and an organic solvent like cyclohexane. []

Q2: How does the addition of 1,2-cyclohexylene dinitrilotetraacetic acid (CDTA) enhance the selectivity of this compound for uranium extraction?

A2: The presence of CDTA in the extraction system acts as a masking agent. [] It selectively binds to interfering metals like bismuth, preventing them from interacting with TEHPO. This selective complexation with competing metals further enhances the preferential extraction of uranium by TEHPO. []

Q3: Can you describe a specific application of this compound in analytical chemistry involving uranium?

A3: TEHPO is used in a spectrophotometric method to determine uranium concentrations. [] The process involves extracting uranium(VI) from a 6M sodium nitrate solution (pH 2.5-3.0) using a 0.1M TEHPO solution in cyclohexane. [] The extracted uranium-TEHPO complex exhibits a characteristic ultraviolet absorption spectrum, allowing for quantitative determination of uranium concentration. [] This method also separates uranium from other interfering ions. []

Q4: Besides uranium, what other metal extractions is this compound known for?

A4: TEHPO has been successfully employed in the extraction of tin from solutions. [] Similar to the uranium extraction process, tin is extracted from the solution using a cyclohexane solution of TEHPO. [] In this case, the extracted tin is then complexed with Pyrocatechol Violet for spectrophotometric determination. []

Q5: Are there any structural analogs of this compound studied for their extraction properties?

A5: Yes, Tri-n-octylphosphine oxide (TOPO) is a structural analog of TEHPO that is also recognized for its metal extraction properties. [] Researchers have investigated and compared the extraction capabilities of both TEHPO and TOPO, along with other organophosphorus compounds, to understand the relationship between structure and extraction efficiency. []

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